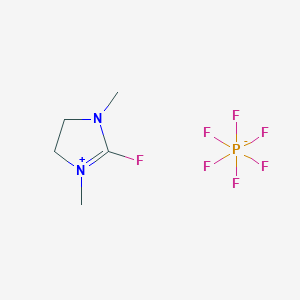

2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN2.F6P/c1-7-3-4-8(2)5(7)6;1-7(2,3,4,5)6/h3-4H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQRHQLFHYEODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC[N+](=C1F)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F7N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164298-27-5 | |

| Record name | 1H-Imidazolium, 2-fluoro-4,5-dihydro-1,3-dimethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164298-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-1,3-dimethylimidazolidinium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate

CAS Number: 164298-27-5

This technical guide provides a comprehensive overview of 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and key applications, supported by experimental data and safety protocols.

Core Properties and Specifications

This compound, hereafter referred to as DFIH, is a white crystalline powder.[1][2] It is recognized for its role as a powerful condensation and fluorinating agent in a variety of chemical transformations.

Table 1: Physicochemical Properties of DFIH

| Property | Value | Reference |

| CAS Number | 164298-27-5 | [3][4] |

| Molecular Formula | C₅H₁₀F₇N₂P | [3][4] |

| Molecular Weight | 262.11 g/mol | [2][3] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 160-167 °C | [1][2] |

| Purity | ≥98.0% (HPLC) | [1] |

| Storage Conditions | Inert atmosphere, 2-8 °C | [4] |

Synthesis Protocol

A probable synthetic pathway starts from the readily available 2-chloro-1,3-dimethylimidazolinium chloride (CDC).

Step 1: Fluorination to 2-Fluoro-1,3-dimethylimidazolinium Cation

This step involves a halogen exchange reaction. Based on the synthesis of DFI, potassium fluoride can be used as the fluorinating agent.

Experimental Protocol:

-

To a four-necked reaction flask under a nitrogen atmosphere, add 2-chloro-1,3-dimethylimidazolinium chloride (1.0 eq), spray-dried potassium fluoride (3.0 eq), and a suitable solvent such as 1,3-dimethyl-2-imidazolidinone (DMI).[3]

-

Heat the reaction mixture to 85°C and stir for 6 hours.[3]

-

After cooling to room temperature, the inorganic salts (KF, KCl) are filtered off.[3] The filtrate contains the 2-fluoro-1,3-dimethylimidazolinium cation.

Step 2: Anion Exchange to Hexafluorophosphate Salt

The resulting solution containing the fluorinated imidazolinium cation is then treated with a hexafluorophosphate salt to precipitate the final product. A similar procedure is employed in the synthesis of the analogous 2-azido-1,3-dimethylimidazolinium hexafluorophosphate.[5]

Experimental Protocol:

-

The filtrate from Step 1 is concentrated under reduced pressure.

-

The residue is dissolved in a minimal amount of acetonitrile.[5]

-

This solution is then added to a stirred solution of potassium hexafluorophosphate (or a similar salt) in a solvent in which DFIH is poorly soluble, such as diethyl ether, to induce precipitation.[5]

-

The resulting precipitate is collected by vacuum filtration, washed with diethyl ether, and dried under vacuum to yield this compound.[5]

Caption: Proposed two-step synthesis of DFIH.

Applications in Organic Synthesis

DFIH is a versatile reagent with applications in several areas of organic synthesis, primarily as a fluorinating agent and a peptide coupling reagent.

Fluorination Reactions

DFIH serves as an effective deoxyfluorinating agent, capable of converting alcohols to the corresponding alkyl fluorides. This transformation is valuable in the synthesis of fluorinated compounds for pharmaceutical and agrochemical applications.[2][6][7][8]

General Experimental Protocol for Deoxyfluorination of Alcohols:

-

In a reaction vessel under an inert atmosphere, dissolve the alcohol substrate in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).

-

Cool the solution to 0°C.

-

Add DFIH (1.0-1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

Table 2: Exemplary Deoxyfluorination Reactions with a Similar Reagent (DFI) [3]

| Substrate | Product | Yield (%) |

| n-Octyl alcohol | n-Octyl fluoride | 87 |

| Cyclohexanone | 1-Fluorocyclohexene / 1,1-Difluorocyclohexane | 72 / 21 |

Note: Data is for the related reagent 2,2-difluoro-1,3-dimethylimidazolidine (DFI) and serves as an indication of the potential reactivity of DFIH.

Peptide Coupling

DFIH is a highly reactive reagent for peptide coupling, facilitating the formation of amide bonds between amino acids.[1] Its efficiency is particularly valuable in the synthesis of complex peptides and proteins.

General Experimental Protocol for Peptide Coupling:

-

The N-protected amino acid (1.0 eq) is dissolved in a polar aprotic solvent like DMF or NMP.

-

DFIH (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (2.0 eq) are added, and the mixture is stirred for a short activation period.

-

The C-protected amino acid or peptide (1.0 eq) is added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, as monitored by a suitable method (e.g., Kaiser test).

-

The peptide is then isolated and purified.

Caption: DFIH-mediated peptide coupling workflow.

Glycosylation Reactions

Although specific protocols for DFIH are not detailed, related reagents have been shown to be effective in glycosylation reactions. For instance, methyl(phenyl)formamide (MPF), a similar formamide-based additive, has been used in the stereoselective glycosylation of 2-azido-2-deoxyglucose building blocks.[4] This suggests a potential application for DFIH in the synthesis of complex carbohydrates.

General Experimental Protocol for Glycosylation (Adapted):

-

A mixture of the glycosyl donor (1.0 eq), glycosyl acceptor (0.7 eq), and DFIH (as an additive, molar excess) in dry dichloromethane is stirred over molecular sieves under an inert atmosphere.[4]

-

The solution is cooled to -78°C, and a promoter such as triflic acid (TfOH) (1.0 eq) is added.[4]

-

The reaction is allowed to proceed at a controlled low temperature until completion.

-

The reaction is quenched, filtered, and concentrated. The product is then purified by chromatography.

Other Potential Applications

-

Electrolyte in Energy Storage: DFIH has been identified as a potential component of electrolytes for lithium-ion batteries, where its ionic conductivity could enhance performance and longevity.[2]

-

Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, that require specific properties like thermal stability and chemical resistance.

-

Catalysis: It can act as a catalyst in various chemical reactions, improving reaction rates and yields.

Safety and Handling

DFIH is a chemical that requires careful handling in a laboratory setting. The following safety precautions should be observed.

Hazard Statements: [4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

Storage:

-

Store in a tightly closed container under an inert atmosphere at 2-8°C.[4]

Spectroscopic Data

While a complete set of spectra for DFIH is not available in the reviewed literature, the following provides an overview of the expected spectroscopic characteristics based on its structure and data for similar compounds.

Table 3: Expected Spectroscopic Data for DFIH

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methyl and methylene protons of the imidazolinium ring. |

| ¹³C NMR | Resonances for the methyl and methylene carbons, as well as the fluorinated carbon of the imidazolinium ring. The latter would show coupling to fluorine. |

| ¹⁹F NMR | A signal for the fluorine atom attached to the imidazolinium ring and a characteristic signal for the hexafluorophosphate anion.[10][11][12] |

| ³¹P NMR | A characteristic multiplet for the phosphorus atom of the hexafluorophosphate anion, coupled to the six equivalent fluorine atoms. |

| FT-IR | Characteristic absorption bands for C-N, C-H, and P-F bonds. |

| Mass Spectrometry | The mass spectrum would show the molecular ion of the 2-fluoro-1,3-dimethylimidazolinium cation. |

Signaling Pathways

There is currently no scientific literature available that links this compound to any biological signaling pathways. Its primary role is that of a synthetic reagent in organic chemistry, and it is not designed or typically used in biological systems.

Conclusion

This compound is a valuable and versatile reagent for specialized applications in organic synthesis, particularly in fluorination and peptide coupling reactions. Its high reactivity and stability make it an important tool for researchers in the pharmaceutical and materials science fields. Adherence to appropriate safety protocols is essential when handling this compound. Further research into its applications and reaction mechanisms will undoubtedly continue to expand its utility in modern chemistry.

References

- 1. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. osti.gov [osti.gov]

- 3. rsc.org [rsc.org]

- 4. Reagent Controlled Glycosylations for the Assembly of Well-Defined Pel Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A mechanistic study supports a two-step mechanism for peptide bond formation on the ribosome - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 12. researchgate.net [researchgate.net]

physical and chemical properties of 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development who are interested in the applications of this compound, particularly in peptide coupling and fluorination reactions. This guide summarizes available quantitative data, outlines potential experimental applications, and presents logical workflows for its use in chemical synthesis. Due to the limited availability of specific experimental data for this compound in the public domain, information from analogous compounds is provided for reference where applicable.

Core Physical and Chemical Properties

This compound is a white crystalline powder that has gained attention as a highly effective ionic liquid and reagent in organic synthesis.[1] Its stability and reactivity make it a valuable tool in various chemical transformations.[1]

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 164298-27-5 | [2][3] |

| Molecular Formula | C₅H₁₀F₇N₂P | [2][3] |

| Molecular Weight | 262.11 g/mol | [2][3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 160-167 °C | [1] |

| Storage Conditions | Store at ≤ -20 °C in an inert atmosphere. | [1][4] |

| Purity | ≥ 95-99% (HPLC) | [1][4] |

| Density | Data not available | |

| Solubility | Data on quantitative solubility in various organic solvents is not readily available. However, its hexafluorophosphate anion generally enhances solubility in polar solvents. | [1] |

Table 2: Computed Properties

| Property | Value | Reference |

| Exact Mass | 262.04698246 Da | [2] |

| Topological Polar Surface Area | 6.3 Ų | [2] |

| Heavy Atom Count | 15 | [2] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, data for the analogous 2-chloro-1,3-dimethylimidazolinium hexafluorophosphate can provide an indication of the expected spectral characteristics.

Table 3: NMR Spectral Data for the Analogous 2-Chloro-1,3-dimethylimidazolinium Hexafluorophosphate

| Nucleus | Solvent | Chemical Shift (ppm) | Reference |

| ¹H NMR | CD₃CN | 3.11 (s, 6H, N-CH₃), 3.93 (s, 4H, CH₂-CH₂) | [5] |

| ¹³C NMR | CD₃CN | 35.16 (N-CH₃), 50.79 (CH₂-CH₂), 157.08 (N-C-N) |

Disclaimer: The NMR data presented above is for the 2-chloro analogue and should be used for reference purposes only. Actual chemical shifts for this compound may vary.

FT-IR Spectroscopy

Applications in Organic Synthesis

This compound is primarily utilized as a reagent in organic synthesis, with notable applications in peptide coupling and the formation of fluorinated compounds.[1] It is also explored as an electrolyte in energy storage technologies.[1]

Peptide Coupling

This reagent is highly reactive and effective for peptide bond formation.[3] It facilitates the rapid activation of carboxylic acid groups, enabling efficient amide bond formation with amino groups, which is crucial for both solid-phase and solution-phase peptide synthesis.

The general mechanism involves the activation of a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine group of another amino acid.

Fluorination Reactions

The compound serves as a valuable reagent for the synthesis of fluorinated molecules, which are of significant interest in the pharmaceutical and agrochemical industries due to their unique biological properties.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and specific applications of this compound are not widely available in peer-reviewed literature. However, a general protocol for peptide coupling on a solid support using similar activating agents can be adapted.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling Step

This protocol is a generalized procedure and should be optimized for specific substrates and reaction conditions.

-

Resin Preparation: Swell the resin (e.g., Rink amide or Wang resin) in N,N-dimethylformamide (DMF) for 15-30 minutes. Drain the solvent.

-

Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

-

Activation of the incoming Amino Acid: In a separate vessel, dissolve the N-Fmoc protected amino acid (3-5 equivalents relative to the resin loading), this compound (3-5 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in a minimal amount of DMF or N-methyl-2-pyrrolidone (NMP).

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test.

-

Washing: After the reaction is complete, wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling cycles for each subsequent amino acid in the peptide sequence.

Safety Information

This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Table 4: GHS Hazard Statements

| Hazard Code | Statement | Reference |

| H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] |

| H335 | May cause respiratory irritation | [2] |

Conclusion

This compound is a promising reagent for organic synthesis, particularly in the challenging field of peptide synthesis. While there is a need for more publicly available data on its specific physical properties and detailed experimental protocols, its role as a potent activating agent is evident. This guide serves as a foundational resource for researchers looking to explore the potential of this compound in their work, with the understanding that further optimization of reaction conditions will be necessary for specific applications.

References

Synthesis Route for 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document outlines a two-step synthesis beginning with the preparation of the stable intermediate, 2-Chloro-1,3-dimethylimidazolinium hexafluorophosphate, followed by a proposed nucleophilic substitution to yield the target fluoro-derivative.

Step 1: Synthesis of 2-Chloro-1,3-dimethylimidazolinium hexafluorophosphate

The initial step involves the synthesis of 2-Chloro-1,3-dimethylimidazolinium hexafluorophosphate from commercially available starting materials. This procedure is well-documented and provides the precursor for the subsequent fluorination step.[2][3]

Reaction Scheme:

Caption: Synthesis of the chloro-intermediate.

Experimental Protocol: [2]

An oven-dried 250-mL round-bottomed flask equipped with a magnetic stir bar and a rubber septum is charged with 2-chloro-1,3-dimethylimidazolinium chloride (21.2 g, 125 mmol) and potassium hexafluorophosphate (23.1 g, 126 mmol). Acetonitrile (60 mL) is then added, and the resulting mixture is stirred for 10 minutes at room temperature. The suspension is filtered through a pad of Celite, and the filter cake is washed with acetonitrile (3 x 20 mL). The combined filtrate is concentrated under reduced pressure. The residue is redissolved in a minimal amount of acetonitrile (approximately 15 mL) and precipitated by adding diethyl ether (100 mL) with stirring. The resulting solid is collected by vacuum filtration, washed with diethyl ether (3 x 10 mL), and dried under vacuum to yield 2-chloro-1,3-dimethylimidazolinium hexafluorophosphate as an off-white solid.

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Yield | 91% | [2] |

| Purity | High (as per protocol) | [2] |

| Appearance | Off-white solid | [2] |

| Molecular Formula | C₅H₁₀ClN₂PF₆ | |

| Molecular Weight | 278.56 g/mol |

Characterization Data for 2-Chloro-1,3-dimethylimidazolinium hexafluorophosphate:

| Technique | Data |

| ¹H NMR (600 MHz, CD₃CN) | δ: 3.11 (s, 6H), 3.93 (s, 4H) |

| HRMS (m/z) | calcd for [C₅H₁₀N₂Cl]⁺: 133.0527, Found: 133.0526 |

Step 2: Proposed Synthesis of 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate

The second step involves a nucleophilic substitution of the chloride in 2-Chloro-1,3-dimethylimidazolinium hexafluorophosphate with a fluoride ion. While a specific literature procedure for this transformation is not available, a plausible route is proposed based on standard halogen exchange reactions. The use of a soluble fluoride source in an aprotic polar solvent is a common strategy for such conversions. Silver fluoride (AgF) is proposed here due to its utility in promoting halide exchange, where the formation of insoluble silver chloride (AgCl) drives the reaction to completion.

Proposed Reaction Scheme:

Caption: Proposed fluorination step.

Proposed Experimental Protocol:

In a round-bottomed flask protected from light, 2-chloro-1,3-dimethylimidazolinium hexafluorophosphate (10 mmol) is dissolved in anhydrous acetonitrile (50 mL). To this solution, silver fluoride (AgF, 12 mmol) is added. The reaction mixture is heated to reflux and stirred for several hours, with reaction progress monitored by an appropriate method (e.g., TLC or NMR). Upon completion, the mixture is cooled to room temperature and the precipitated silver chloride is removed by filtration through Celite. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as acetonitrile/diethyl ether, to yield this compound.

Expected Product Specifications:

The following data for the final product is based on commercially available material and database information.

| Parameter | Value | Reference |

| CAS Number | 164298-27-5 | [1] |

| Molecular Formula | C₅H₁₀F₇N₂P | [1] |

| Molecular Weight | 262.11 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥95% | |

| Storage Temperature | 2-8°C, under inert atmosphere |

Overall Workflow

The complete proposed synthesis workflow is summarized in the following diagram:

References

In-Depth Technical Guide: The Mechanism of Action of 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate is a highly reactive reagent that has found significant application in modern organic synthesis. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its primary roles as a peptide coupling agent and a precursor for diazo-transfer reagents. Detailed reaction pathways, quantitative data from relevant studies, and explicit experimental protocols are presented to offer a practical resource for laboratory professionals.

Core Application in Peptide Synthesis: A Potent Coupling Reagent

The formation of an amide bond is a fundamental transformation in the synthesis of peptides and numerous pharmaceutical compounds. This compound and its chloro-analogue, 2-chloro-1,3-dimethylimidazolidinium hexafluorophosphate (CIP), serve as powerful activating agents for carboxylic acids, facilitating their coupling with amines to form peptide bonds with high efficiency.[1]

Mechanism of Carboxylic Acid Activation

The primary role of this compound in peptide synthesis is the activation of the carboxylic acid moiety of an N-protected amino acid. This activation transforms the hydroxyl group of the carboxylic acid into a better leaving group, making the carboxyl carbon more susceptible to nucleophilic attack by the amino group of another amino acid.

The proposed mechanism involves the formation of a highly reactive acyl-imidazolium intermediate. The lone pair of the carboxylic acid's hydroxyl group attacks the electrophilic C2 carbon of the imidazolinium ring, displacing the fluoride ion. This intermediate is highly electrophilic and readily reacts with the incoming amine.

Quantitative Data on Peptide Coupling Efficiency

| Coupling Reagent | Crude Peptide Purity (%) for GHRP-6 Synthesis | Reference |

| HATU | 92.5 | [2] |

| HBTU | 89.7 | [2] |

| COMU | 94.1 | [2] |

| DIC/Oxyma | 91.3 | [2] |

| PyBOP | 90.8 | [2] |

This table summarizes the performance of various coupling reagents in the synthesis of GHRP-6 (H-His-D-Trp-Ala-Trp-D-Phe-Lys-NH2) and is provided for comparative context.[2]

Experimental Protocol for Solid-Phase Peptide Synthesis (General)

While a specific protocol for this compound is not detailed in the searched literature, a general protocol for solid-phase peptide synthesis (SPPS) using a similar activating agent can be adapted.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

This compound

-

Base (e.g., N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM))

-

Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), this compound (3 eq.), and DIEA (6 eq.) in DMF.

-

Add the activation mixture to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Wash the resin with DMF to remove excess reagents and byproducts.

-

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by high-performance liquid chromatography (HPLC).

Role as a Precursor for Diazo-Transfer Reagents

2-Chloro-1,3-dimethylimidazolinium hexafluorophosphate, a closely related compound, is a key precursor in the synthesis of 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP).[3] ADMP is a stable and efficient diazo-transfer reagent used for the synthesis of organic azides from primary amines.[4][5] Organic azides are versatile intermediates in various chemical transformations, including the popular "click chemistry" reactions.

Mechanism of Diazo-Transfer Reaction

The diazo-transfer reaction from ADMP to a primary amine is proposed to proceed through a stepwise mechanism. The reaction is typically carried out in the presence of a base, such as 4-(N,N-dimethyl)aminopyridine (DMAP), which is believed to activate the ADMP. The primary amine then attacks the activated intermediate, leading to the formation of a tetrahedral intermediate which subsequently collapses to yield the organic azide and the 1,3-dimethylimidazolidin-2-one byproduct.[4]

Quantitative Data for Diazo-Transfer Reactions

ADMP has been shown to be an effective diazo-transfer reagent for a variety of primary amines, affording the corresponding azides in high yields.

| Entry | Primary Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzylamine | DMAP | CH2Cl2 | rt | 1 | 95 | [6] |

| 2 | Aniline | DMAP | CH2Cl2 | rt | 3 | 92 | [6] |

| 3 | 4-Nitroaniline | DMAP | CH2Cl2 | 50 | 12 | 88 | [6] |

| 4 | n-Octylamine | DBU | CH2Cl2 | rt | 1 | 91 | [4] |

Experimental Protocol for the Synthesis of 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP)

This protocol is adapted from Organic Syntheses.[3]

Materials:

-

2-Chloro-1,3-dimethylimidazolinium hexafluorophosphate

-

Sodium azide

-

Acetonitrile

-

Diethyl ether

Procedure:

-

In a round-bottomed flask under a nitrogen atmosphere, combine 2-chloro-1,3-dimethylimidazolinium hexafluorophosphate (1.0 equiv) and sodium azide (1.5 equiv).

-

Add acetonitrile and stir the suspension at 0 °C for 30 minutes, then at room temperature for 2 hours.

-

Filter the reaction mixture through a pad of Celite to remove the sodium chloride byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a minimal amount of acetonitrile and precipitate the product by adding diethyl ether.

-

Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to afford ADMP as a white solid.[3]

Conclusion

This compound is a versatile and highly reactive reagent with significant applications in peptide synthesis and as a precursor for diazo-transfer reagents. Its ability to efficiently activate carboxylic acids makes it a valuable tool for the formation of amide bonds, a critical step in the synthesis of peptides and other complex organic molecules. Furthermore, its conversion to the stable and effective diazo-transfer reagent, ADMP, provides a safe and efficient method for the synthesis of organic azides. The detailed mechanisms, quantitative data, and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Azidoimidazolinium Salts: Safe and Efficient Diazo-transfer Reagents and Unique Azido-donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

Solubility Profile of 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Assessment

2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate is an ionic liquid, a class of salts that are liquid at or near room temperature.[1] Its structure, consisting of an imidazolinium cation and a hexafluorophosphate anion, suggests that it will be most soluble in polar aprotic solvents. This is further supported by information on the related compound, 2-Chloro-1,3-dimethylimidazolinium hexafluorophosphate, which is noted for its solubility in polar solvents.

The synthesis of a similar compound, 2-azido-1,3-dimethylimidazolinium hexafluorophosphate, involves dissolution in acetonitrile and precipitation with diethyl ether. This indicates good solubility in a polar aprotic solvent like acetonitrile and poor solubility in a nonpolar solvent like diethyl ether. It is reasonable to infer a similar solubility pattern for this compound.

Based on these considerations, the following table provides an inferred qualitative solubility profile.

| Solvent Class | Solvent Example | Inferred Qualitative Solubility | Rationale |

| Polar Aprotic | Acetonitrile (ACN) | Expected to be Soluble | The polar nature of the solvent can effectively solvate the imidazolinium cation and hexafluorophosphate anion. |

| Dimethylformamide (DMF) | Expected to be Soluble | Similar to ACN, DMF is a polar aprotic solvent capable of solvating ionic species. | |

| Dimethyl sulfoxide (DMSO) | Expected to be Soluble | DMSO is a highly polar aprotic solvent known for its ability to dissolve a wide range of salts. | |

| Polar Protic | Methanol (MeOH) | Likely Soluble | The polarity of methanol should allow for some degree of dissolution, though hydrogen bonding may compete with ion solvation. |

| Ethanol (EtOH) | Likely Soluble | Similar to methanol, ethanol's polarity should enable some solubility. | |

| Nonpolar | Diethyl Ether | Likely Insoluble | The nonpolar nature of diethyl ether is not conducive to solvating charged ionic species. |

| Toluene | Likely Insoluble | As a nonpolar aromatic hydrocarbon, toluene is not expected to be a good solvent for this ionic compound. | |

| Hexanes | Likely Insoluble | The low polarity of aliphatic hydrocarbons like hexanes makes them poor solvents for ionic liquids. |

General Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general protocol for the isothermal equilibrium method can be employed.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

High-purity organic solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, NMR)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in a constant temperature shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, dry vial to remove any undissolved solid.

-

Sample Preparation for Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV or NMR with an internal standard) to determine the concentration of this compound in the saturated solution.

-

Calculation of Solubility: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) from the determined concentration and the dilution factor.

Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a chemical compound.

Caption: A generalized workflow for the experimental determination of chemical solubility.

References

An In-depth Technical Guide on 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate

This guide provides an overview of the fundamental physicochemical properties of 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate, a compound of significant interest to researchers and professionals in drug development and chemical synthesis.

Physicochemical Data

The core molecular attributes of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Parameter | Value |

| Molecular Formula | C₅H₁₀F₇N₂P[1][2] |

| Molecular Weight | 262.11 g/mol [1][2][3] |

| Alternate Formula | C₅H₁₀FN₂·F₆P[3] |

Structural and Component Relationship

To visualize the constituent parts of this compound, the following diagram illustrates the relationship between the cation and the anion that form this ionic compound.

References

Navigating the Stability and Storage of 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (CAS 164298-27-5), a versatile reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. Adherence to these guidelines is crucial for maintaining the reagent's integrity and ensuring experimental reproducibility.

Summary of Key Stability and Storage Parameters

This compound is a reactive compound that requires specific storage conditions to prevent degradation. The primary factors influencing its stability are temperature, atmospheric conditions (moisture and air), and potentially light. The compound is generally recognized for its stability when stored properly, which is essential for its efficacy in chemical transformations.[1]

Quantitative Data and Storage Recommendations

To ensure the longevity and reactivity of this compound, the following storage conditions are recommended based on data from various suppliers.

| Parameter | Recommended Condition | Notes |

| Storage Temperature | 2-8°C or ≤-20°C | Cold-chain transportation is often utilized.[2] Some suppliers recommend freezer storage.[1] |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | The compound is sensitive to air and moisture (hygroscopic). |

| Container | Tightly closed original container | Prevents exposure to air and moisture. |

| Light Sensitivity | Store protected from light | While explicitly stated for the chloro-analogue, it is a prudent measure for reactive reagents.[3] |

| Physical Form | Solid, white crystalline powder | [1] |

| Melting Point | 160-167 °C | [1] |

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not extensively available in the public domain and are typically proprietary information of the manufacturers. However, standard methodologies for assessing the stability of chemical reagents would involve:

-

Long-Term Stability Testing: Storing aliquots of the compound under the recommended conditions (e.g., 2-8°C, inert atmosphere) and testing for purity via techniques like HPLC and NMR at regular intervals over an extended period.

-

Forced Degradation Studies: Exposing the compound to stress conditions such as elevated temperatures, high humidity, oxidative environments, and UV/visible light to identify potential degradation pathways and products. Analytical techniques such as LC-MS would be employed to characterize any degradants.

Factors Influencing Stability

The stability of this compound is contingent on several environmental factors. The following diagram illustrates the logical relationships between these factors and the compound's integrity.

Caption: Factors influencing the stability of the compound.

Handling and Safety Precautions

When handling this compound, it is imperative to follow standard laboratory safety procedures. The compound is classified as causing skin and eye irritation and may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. After handling, wash hands thoroughly.

-

Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations.

It is important to note that the term "signaling pathways" is not applicable to this compound, as it is a synthetic reagent and not a biologically active molecule in the context of cellular signaling. Its utility lies in its application in organic synthesis, particularly in peptide coupling and fluorination reactions.[1][5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 164298-27-5|this compound|BLD Pharm [bldpharm.com]

- 3. 2-Chloro-1,3-dimethylimidazolinium hexafluorophosphate, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 4. 2-Fluoro-1,3-dimethylimidazolidinium hexafluorophosphate | C5H10F7N2P | CID 10945225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

Technical Guide: Safe Handling and Properties of 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available safety data and handling precautions for 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate. The information is compiled from various chemical supplier safety data sheets and product information pages. It is intended to inform researchers and laboratory personnel on the safe handling, storage, and disposal of this compound.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] It is utilized in organic synthesis, particularly as a reagent for peptide coupling and in the formation of other fluorinated compounds.[2] It also has applications in energy storage research as an electrolyte in lithium-ion batteries.[1]

| Property | Value |

| CAS Number | 164298-27-5 |

| Molecular Formula | C₅H₁₀F₇N₂P |

| Molecular Weight | 262.11 g/mol |

| Appearance | White crystalline powder[1] |

| Melting Point | 160-167 °C[1] |

| Purity | ≥ 95% - 99% (HPLC)[1][3] |

| IUPAC Name | 2-fluoro-1,3-dimethyl-4,5-dihydroimidazol-1-ium hexafluorophosphate[3][4] |

| InChI | InChI=1S/C5H10FN2.F6P/c1-7-3-4-8(2)5(7)6;1-7(2,3,4,5)6/h3-4H2,1-2H3;/q+1;-1[3][4] |

| InChIKey | HZQRHQLFHYEODY-UHFFFAOYSA-N[3] |

Hazard Identification and Classification

Based on available supplier safety information, this compound is classified as a hazardous substance. The GHS classification indicates that it can cause irritation to the skin, eyes, and respiratory system.

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Skin corrosion/irritation | Skin Irrit. 2 | Warning | H315: Causes skin irritation[4] |

| Serious eye damage/eye irritation | Eye Irrit. 2 | Warning | H319: Causes serious eye irritation[4] |

| Specific target organ toxicity — single exposure | STOT SE 3 | Warning | H335: May cause respiratory irritation[4] |

Handling and Storage Precautions

Due to its hazardous nature, appropriate precautions must be taken when handling and storing this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate level of personal protective equipment. The following PPE is recommended:

-

Eye/Face Protection: Chemical safety goggles and/or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and additional protective clothing as needed to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If the generation of dust is likely, a NIOSH-approved respirator may be necessary.

Safe Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Use only in a well-ventilated area or under a chemical fume hood.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperatures from suppliers vary, ranging from 2-8°C to at or below -20°C.[1][3] Always follow the storage instructions on the product label.

-

Store in an inert atmosphere.[3]

Emergency Procedures

First Aid Measures

-

If on skin: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Fire-Fighting Measures

-

Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific hazards arising from the chemical: In case of fire, hazardous decomposition products may be released, including oxides of carbon, nitrogen, phosphorus, and hydrogen fluoride.

-

Protective equipment for firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust and contact with the substance.

-

Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for cleaning up: Sweep up the spilled solid material, place it in a suitable container for disposal, and ventilate the area.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the use of this compound are not widely available in the public domain. Researchers should develop their own specific protocols based on the intended application, incorporating the safety and handling precautions outlined in this guide. When used as a peptide coupling reagent, the reaction should be carried out in an inert atmosphere and with appropriate stoichiometry to ensure complete reaction and minimize side products.

Visualizations

As there is no specific information available regarding signaling pathways or detailed experimental workflows for this compound, a general logical workflow for handling hazardous chemical powders is provided below.

Caption: General laboratory workflow for handling hazardous powders.

References

The Rising Star in Peptide Synthesis: A Technical Guide to 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the quest for efficient, high-yield, and low-racemization coupling reagents is perpetual. Emerging as a potent contender is 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate, a fluorinated imidazolinium salt demonstrating significant promise. This technical guide delves into the core reactivity of this reagent, offering insights into its application, and providing a framework for its use in research and development, particularly for professionals in drug development. While detailed experimental data for the 2-fluoro derivative is emerging, this guide leverages established protocols for its close analogs, the chloro- and azido- derivatives, to provide a robust operational context.

Core Reactivity and Applications

This compound is primarily recognized as a highly reactive reagent for peptide coupling.[1] Its efficacy stems from the rapid activation of carboxylic acid groups, which facilitates swift and efficient amide bond formation with amino groups. This characteristic is particularly advantageous in both Solid-Phase Peptide Synthesis (SPPS) and solution-phase coupling methodologies.[1] The inherent reactivity of this class of compounds makes them suitable for complex peptide chains, including those with sterically hindered amino acids or sequences prone to side reactions.[1]

Beyond peptide synthesis, related imidazolinium salts have found utility as ionic liquids in organic synthesis and advanced battery technologies, where they can enhance reaction rates and yields.

Physicochemical Properties

While specific quantitative data for the 2-fluoro derivative is not widely published, the general properties can be summarized. It is typically a white crystalline powder with a high purity, often exceeding 98% as determined by HPLC.[1]

For comparative purposes, the properties of the related 2-azido derivative are presented below.

| Property | Value |

| Molecular Formula | C5H10F7N2P |

| Molecular Weight | 262.11 g/mol |

| Appearance | White crystalline powder[1] |

| Purity | >98% (HPLC)[1] |

Experimental Protocols

Synthesis of the Imidazolinium Scaffold (Chloro- derivative as an example)

The synthesis of the core imidazolinium ring structure is a prerequisite. The following protocol is for the synthesis of 2-Chloro-1,3-dimethylimidazolinium hexafluorophosphate.

Materials:

-

2-Chloro-1,3-dimethylimidazolinium chloride

-

Potassium hexafluorophosphate

-

Acetonitrile

-

Diethyl ether

-

Celite

Procedure:

-

An oven-dried 250-mL round-bottomed flask equipped with a magnetic stir bar is charged with 2-chloro-1,3-dimethylimidazolinium chloride (21.2 g, 125 mmol, 1.0 equiv) and potassium hexafluorophosphate (23.1 g, 126 mmol, 1.0 equiv).

-

Acetonitrile (60 mL) is added, and the mixture is stirred for 10 minutes at room temperature.

-

The suspension is vacuum filtered through a pad of dry Celite.

-

The filtrate is concentrated on a rotary evaporator.

-

The residue is dissolved in a minimal amount of acetonitrile (approx. 15 mL) and precipitated by adding diethyl ether (100 mL) under stirring.

-

The white precipitate is collected by vacuum filtration, washed with diethyl ether (3 x 10 mL), and dried under vacuum to afford 2-chloro-1,3-dimethylimidazolinium hexafluorophosphate.

Illustrative Peptide Coupling Protocol (General)

The following is a general procedure for peptide coupling using an onium salt like this compound. The exact equivalents and reaction times would need to be optimized.

Materials:

-

N-protected amino acid

-

C-protected amino acid (or resin-bound amino acid for SPPS)

-

This compound

-

Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)

Procedure:

-

In a clean, dry reaction vessel, dissolve the N-protected amino acid in the anhydrous solvent.

-

Add 1.05 equivalents of this compound to the solution.

-

Add 2.0 equivalents of the tertiary amine base (e.g., DIPEA) and stir for 5-10 minutes to allow for the activation of the carboxylic acid.

-

Add 1.0 equivalent of the C-protected amino acid (or the resin-bound amino acid).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction (e.g., with water or a mild acid).

-

Perform a standard aqueous workup and purify the resulting dipeptide by chromatography.

Reaction Mechanisms and Workflows

The reactivity of this compound in peptide synthesis is centered around the formation of a highly reactive acyl-imidazolium intermediate.

The workflow for the preparation of the key imidazolinium scaffold, based on the synthesis of the chloro-analog, highlights the straightforward nature of this process.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For specific handling and disposal information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound represents a valuable addition to the toolkit of peptide chemists. Its high reactivity suggests the potential for efficient and rapid peptide bond formation. While comprehensive, peer-reviewed data on its specific applications and quantitative performance are still forthcoming, the well-established chemistry of its structural analogs provides a strong foundation for its successful implementation in synthetic protocols. As research continues, a clearer picture of its advantages and optimal use-cases will undoubtedly emerge, further solidifying the role of fluorinated imidazolinium salts in modern peptide synthesis and drug development.

References

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate. Due to the limited availability of published spectra for this specific compound, this guide leverages data from the closely related analogue, 2-Chloro-1,3-dimethylimidazolinium hexafluorophosphate, and established principles of NMR spectroscopy to present a comprehensive predictive analysis. This document is intended to aid researchers in the identification, characterization, and quality control of this reagent.

Predicted ¹H and ¹⁹F NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH ₃ | ~3.9 - 4.1 | Singlet | N/A |

| CH ₂-CH ₂ | ~4.5 - 4.7 | Singlet | N/A |

Table 2: Predicted ¹⁹F NMR Data

| Fluorine Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-F | -150 to -180 | Singlet | N/A |

| [P F₆]⁻ | ~ -71 | Doublet | ~710 (¹JP-F) |

Experimental Protocols

Obtaining high-quality ¹H and ¹⁹F NMR spectra for ionic liquids such as this compound requires careful sample preparation and instrument setup.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Acetonitrile-d₃ (CD₃CN) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for ionic liquids.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg/mL.

-

Internal Standard: For ¹H NMR, tetramethylsilane (TMS) is the conventional internal standard (δ = 0.00 ppm). For ¹⁹F NMR, a common internal standard is trifluorotoluene (δ ≈ -63.7 ppm) or hexafluorobenzene (δ ≈ -163 ppm).

-

Sample Handling: Due to the hygroscopic nature of many ionic liquids, it is advisable to prepare the sample in a glove box or under an inert atmosphere to minimize water contamination.

NMR Instrument Parameters

For ¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds. A longer delay may be necessary for accurate integration if quantitation is required.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

For ¹⁹F NMR Spectroscopy:

-

Spectrometer Frequency: A frequency corresponding to the ¹H frequency of the instrument (e.g., 376 MHz for a 400 MHz ¹H spectrometer).

-

Pulse Sequence: A standard single-pulse experiment. Proton decoupling may be applied to simplify the spectrum, though it is not strictly necessary for this compound due to the absence of significant H-F coupling.

-

Spectral Width: A wide spectral width of at least 200 ppm is recommended to ensure all fluorine signals are captured.[1][2]

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 64 to 256 scans.

Visualization of Logical Relationships

The following diagrams illustrate the logical workflow for NMR analysis and the expected coupling patterns.

References

Methodological & Application

2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate as a fluorinating agent in organic synthesis

Disclaimer: Extensive literature searches for the application of 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate specifically as a fluorinating agent in organic synthesis did not yield detailed protocols or comprehensive application data. The primary documented use of this reagent is in peptide coupling reactions.

However, a closely related class of compounds, 2-chloro-N,N'-dialkylimidazolium salts, have been reported as effective deoxyfluorinating agents. The following application notes and protocols are based on the documented use of a representative reagent from this class, 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium dihydrogen trifluoride , and are provided as a guide for researchers interested in the fluorination potential of imidazolium-based reagents.

Introduction to Imidazolium-Based Deoxyfluorination

N-Heterocyclic carbene (NHC)-based reagents, particularly imidazolium salts, have emerged as a versatile class of compounds in organic synthesis. While this compound is a known peptide coupling reagent, analogous 2-chloroimidazolium salts have demonstrated utility in the deoxyfluorination of alcohols and carboxylic acids. These reagents offer an alternative to traditional sulfur-based fluorinating agents (e.g., DAST) and are often crystalline, air-stable solids. The reaction proceeds via activation of the hydroxyl group by the imidazolium salt, followed by nucleophilic substitution with a fluoride ion.

Applications in Deoxyfluorination

Deoxyfluorination of Benzyl Alcohols

2-Chloroimidazolium salts can effectively convert a range of substituted benzyl alcohols to their corresponding benzyl fluorides. The reaction generally proceeds in good to excellent yields and demonstrates tolerance to various functional groups.

Table 1: Deoxyfluorination of Substituted Benzyl Alcohols

| Entry | Substrate (Alcohol) | Product (Fluoride) | Yield (%) |

| 1 | 4-tert-Butylbenzyl alcohol | 4-tert-Butylbenzyl fluoride | 76 |

| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzyl fluoride | 85 |

| 3 | 4-Methylbenzyl alcohol | 4-Methylbenzyl fluoride | 63 |

| 4 | 4-Fluorobenzyl alcohol | 1,4-Difluorobenzyl fluoride | 81 |

| 5 | 4-Chlorobenzyl alcohol | 1-Chloro-4-(fluoromethyl)benzene | 86 |

| 6 | 4-Bromobenzyl alcohol | 1-Bromo-4-(fluoromethyl)benzene | 82 |

| 7 | 4-Nitrobenzyl alcohol | 1-(Fluoromethyl)-4-nitrobenzene | 86a |

| 8 | Naphthalen-2-ylmethanol | 2-(Fluoromethyl)naphthalene | 53 |

a Reaction performed with the addition of 2 equivalents of silver trifluoromethanesulfonate (AgOTf).

Deoxyfluorination of Carboxylic Acids

The conversion of carboxylic acids to acyl fluorides is another key application of 2-chloroimidazolium salts. Acyl fluorides are valuable synthetic intermediates for the formation of amides, esters, and ketones.

Table 2: Synthesis of Acyl Fluorides from Carboxylic Acids

| Entry | Substrate (Carboxylic Acid) | Product (Acyl Fluoride) | Yield (%) |

| 1 | 4-tert-Butylbenzoic acid | 4-tert-Butylbenzoyl fluoride | 95 |

| 2 | 4-Methoxybenzoic acid | 4-Methoxybenzoyl fluoride | 92 |

| 3 | 4-Nitrobenzoic acid | 4-Nitrobenzoyl fluoride | 88 |

| 4 | Benzoic acid | Benzoyl fluoride | 91 |

| 5 | Thiophene-2-carboxylic acid | Thiophene-2-carbonyl fluoride | 85 |

| 6 | (E)-Cinnamic acid | (E)-Cinnamoyl fluoride | 78 |

Experimental Protocols

General Protocol for Deoxyfluorination of Benzyl Alcohols

To a solution of the benzyl alcohol (0.1 mmol, 1.0 equiv) in acetonitrile (1 mL), 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium dihydrogen trifluoride (0.2 mmol, 2.0 equiv) and 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (0.4 mmol, 4.0 equiv) are added. The reaction mixture is heated to 100 °C for 3 hours. After cooling to room temperature, the reaction progress is monitored by TLC or GC-MS. The product is isolated by standard work-up and purification procedures.

Protocol for Deoxyfluorination of Carboxylic Acids

To a solution of the carboxylic acid (0.1 mmol, 1.0 equiv) in a suitable solvent, the 2-chloroimidazolium reagent (0.15 mmol, 1.5 equiv) and a base (e.g., a non-nucleophilic amine, 3.0 equiv) are added. The reaction is stirred at an appropriate temperature (e.g., 60 °C) for a specified time (e.g., 3 hours). The formation of the acyl fluoride can be monitored by 19F NMR spectroscopy. The product is then typically used in the next step without isolation or purified by distillation or chromatography.

Visualizations

Proposed Reaction Pathway

Caption: Proposed reaction pathway for the deoxyfluorination of an alcohol using a 2-chloroimidazolium salt.

Experimental Workflow

Caption: General experimental workflow for deoxyfluorination using an imidazolium-based reagent.

Application of 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate for Difficult Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides, particularly those with challenging sequences, presents a significant hurdle in drug discovery and development. "Difficult sequences" often include those prone to aggregation, such as amyloid-beta peptides, and those containing sterically hindered amino acids (e.g., Val, Ile, Aib). These characteristics can lead to incomplete coupling reactions, low yields, and purification challenges. The choice of coupling reagent is therefore paramount to overcoming these obstacles.

2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (FDMIM) is a fluorinated imidazolium-based coupling reagent designed for efficient amide bond formation. Its high reactivity facilitates rapid activation of carboxylic acids, proving particularly effective for coupling sterically hindered amino acids and minimizing aggregation during solid-phase peptide synthesis (SPPS).[1] While extensive peer-reviewed data specifically detailing the performance of FDMIM is limited, its structural similarity to other imidazolium salts, such as 2-chloro-1,3-dimethylimidazolinium hexafluorophosphate (CIP), suggests a similar mechanism and application profile. This document provides detailed application notes and protocols for the use of FDMIM in the synthesis of difficult peptide sequences, drawing upon established principles of peptide chemistry and data from analogous coupling reagents.

Mechanism of Action

FDMIM acts as a carboxylic acid activating agent. The electron-withdrawing fluorine atom enhances the electrophilicity of the C2 carbon of the imidazolium ring, making it highly susceptible to nucleophilic attack by the carboxylate of an N-protected amino acid. This forms a highly reactive acyloxyimidazolium intermediate. Subsequent nucleophilic attack by the N-terminal amine of the growing peptide chain results in the formation of the desired peptide bond and the release of the imidazolium byproduct. The rapid formation of the active intermediate and its high reactivity are key to driving difficult coupling reactions to completion.

Application Notes

Synthesis of Aggregation-Prone Peptides (e.g., Amyloid Beta Peptides)

Aggregation of the growing peptide chain on the solid support is a major cause of failed syntheses for sequences like amyloid-beta. The rapid coupling kinetics of FDMIM can help to minimize the time the deprotected N-terminus is exposed, thereby reducing the opportunity for intermolecular hydrogen bonding and subsequent aggregation.

Key Considerations:

-

Solvent Choice: Utilize solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) or a mixture of dimethylformamide (DMF) and dichloromethane (DCM). For highly aggregating sequences, the use of "magic mixtures" (e.g., DMF/NMP/DCM) or the addition of chaotropic salts may be beneficial.

-

Additives: The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is highly recommended. These additives can suppress racemization and, in some cases, further enhance coupling efficiency.

-

Double Coupling: For particularly difficult coupling steps within an aggregating sequence, a second coupling with fresh reagents may be necessary to ensure the reaction goes to completion.

Synthesis of Peptides with Sterically Hindered Amino Acids

Coupling of sterically hindered amino acids, such as Aib (α-aminoisobutyric acid), Val, or Ile, is often slow and incomplete with standard coupling reagents. The high reactivity of the acyloxyimidazolium intermediate formed with FDMIM is advantageous in overcoming the steric hindrance.

Key Considerations:

-

Pre-activation: A short pre-activation time (1-5 minutes) of the N-protected amino acid with FDMIM and a base before addition to the resin can improve coupling efficiency.

-

Elevated Temperature: For extremely difficult couplings, performing the reaction at a slightly elevated temperature (e.g., 40-50°C) can increase the reaction rate. However, this should be done with caution as it can also increase the risk of racemization.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate coupling reactions, especially for sterically hindered residues.

Quantitative Data

| Coupling Reagent | Difficult Sequence Type | Typical Crude Purity (%) | Typical Yield (%) | Notes |

| FDMIM (projected) | Aggregation-prone, Sterically hindered | 85 - 95 | 70 - 90 | High reactivity expected to be beneficial. Use with additives is recommended. |

| HATU | Aggregation-prone, Sterically hindered | 90 - 98 | 75 - 95 | Generally considered the gold standard for difficult sequences. |

| HBTU | General purpose, some difficult sequences | 80 - 90 | 65 - 85 | Effective, but may be less efficient than HATU for highly demanding couplings. |

| PyBOP | General purpose, sterically hindered | 85 - 95 | 70 - 90 | A well-established phosphonium-based reagent. |

| DIC/HOBt | Standard sequences | 70 - 85 | 60 - 80 | Cost-effective but can be less efficient for difficult couplings. |

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using FDMIM

This protocol is a general guideline and may require optimization based on the specific peptide sequence.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide or Wang resin

-

This compound (FDMIM)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

1-Hydroxy-7-azabenzotriazole (HOAt) or OxymaPure® (recommended additive)

-

Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

-

Piperidine (20% in DMF) for Fmoc deprotection

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), FDMIM (3-5 equivalents), and HOAt/OxymaPure® (3-5 equivalents) in DMF or NMP.

-

Add DIPEA (6-10 equivalents) to the mixture and vortex briefly.

-

Immediately add the activation mixture to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 30-60 minutes at room temperature. For difficult couplings, the reaction time may be extended, or a double coupling performed.

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF and DCM.

-

Repeat: Repeat steps 2-4 for each amino acid in the sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Purification: Centrifuge to pellet the crude peptide, wash with cold ether, and purify by reverse-phase HPLC.

Conclusion

This compound is a promising coupling reagent for addressing the challenges associated with the synthesis of difficult peptide sequences. Its high reactivity is anticipated to improve coupling efficiency for sterically hindered amino acids and minimize aggregation in problematic sequences. While direct comparative data is limited, the provided protocols and application notes, based on the chemistry of analogous reagents, offer a solid foundation for researchers to employ FDMIM in their synthetic endeavors. As with any synthetic methodology, optimization of reaction conditions for each specific "difficult" sequence is crucial for achieving the highest possible yield and purity.

References

Application Notes and Protocols for the Synthesis of Sterically Hindered Amino Acids using 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides containing sterically hindered amino acids, such as α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib), N-methylated amino acids, and amino acids with bulky side chains (e.g., Valine, Isoleucine), presents a significant challenge in peptide chemistry. The steric bulk surrounding the amine or carboxylic acid functionality can impede the coupling reaction, leading to lower yields, incomplete reactions, and an increased risk of racemization. To overcome these hurdles, the choice of an appropriate coupling reagent is paramount.

2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (FDIH), also known as DFIH, has emerged as a potent coupling reagent particularly effective for the formation of peptide bonds involving sterically hindered amino acids. Its high reactivity is attributed to the formation of a highly reactive acyl fluoride intermediate, which readily undergoes nucleophilic attack by the amino group of the incoming amino acid. These application notes provide a comprehensive overview, experimental protocols, and comparative data on the use of FDIH in the synthesis of sterically hindered peptides.

Mechanism of Action

The efficacy of FDIH in promoting the coupling of sterically hindered amino acids lies in its ability to rapidly and efficiently activate the carboxylic acid of the N-protected amino acid. The proposed mechanism involves the formation of a highly reactive acyl fluoride intermediate.

Caption: Proposed activation pathway of a carboxylic acid using FDIH to form a reactive acyl fluoride intermediate, which then couples with a sterically hindered amine.

Application Data: Performance in Sterically Hindered Couplings

While specific, direct comparative studies detailing the quantitative performance of FDIH against a wide range of other coupling reagents for various sterically hindered amino acids are not extensively documented in single publications, the available information suggests its high efficiency. The following table provides a general comparison based on typical outcomes for challenging couplings.

| Coupling Reagent | Sterically Hindered System | Typical Yield (%) | Typical Racemization | Notes |

| FDIH | Aib, N-Me-AA, Val | High | Low | Forms highly reactive acyl fluoride in situ. |

| HATU | Aib, N-Me-AA | High | Low | Generally very effective, but can be costly. |

| HBTU | Aib, N-Me-AA | Moderate to High | Low to Moderate | Less effective for highly hindered couplings. |

| PyBOP | Aib, N-Me-AA | Moderate to High | Low | Good performance, but can be less reactive than HATU. |

| DCC/DIC | Aib, N-Me-AA | Low to Moderate | Moderate to High | Generally not recommended for sterically demanding couplings. |

Note: Yields and racemization levels are highly dependent on the specific amino acid sequence, reaction conditions (solvent, base, temperature), and solid support used.

Experimental Protocols

The following are generalized protocols for the use of FDIH in solid-phase peptide synthesis (SPPS) for the incorporation of a sterically hindered amino acid. Optimization may be required for specific peptide sequences.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Sterically Hindered Amino Acid (e.g., Aib)

This protocol outlines the manual coupling of an Fmoc-protected sterically hindered amino acid to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-protected sterically hindered amino acid (e.g., Fmoc-Aib-OH)

-

This compound (FDIH)

-

N,N-Diisopropylethylamine (DIEA)

-

Peptide-resin with a deprotected N-terminal amine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Standard SPPS reaction vessel and shaker

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times), followed by DMF (3 times).

-

Activation and Coupling:

-

In a separate vial, dissolve the Fmoc-protected sterically hindered amino acid (3 equivalents relative to the resin loading) and FDIH (2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the activation mixture.

-

Immediately add the activation mixture to the drained resin in the reaction vessel.

-

-

Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended, or a double coupling may be performed.

-

Monitoring the Coupling: Perform a Kaiser test or other appropriate colorimetric test to check for the presence of free primary amines. A negative test indicates a complete reaction. For N-methylated amino acids, a different test like the chloranil test should be used.

-